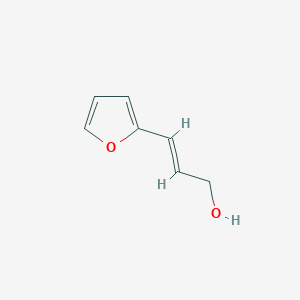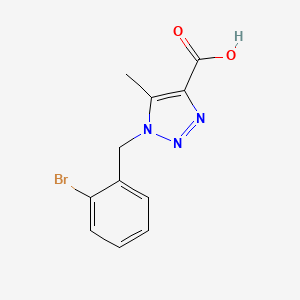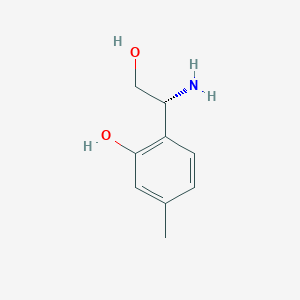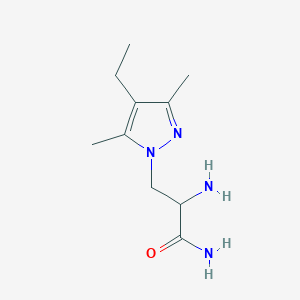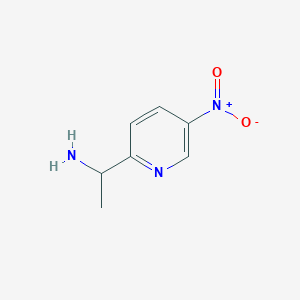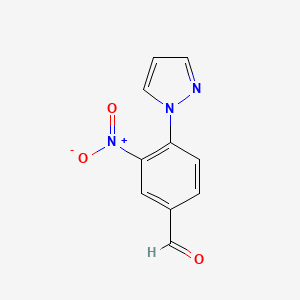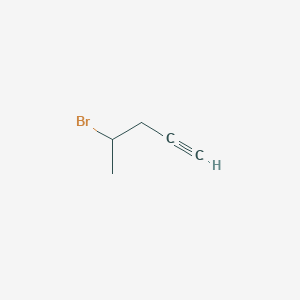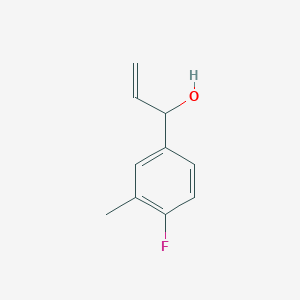
1-(1,2-Oxazol-3-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-Oxazol-3-yl)propan-2-ol is a heterocyclic organic compound featuring an oxazole ring fused to a propanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1,2-Oxazol-3-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,3-diazido-2-propanol with various alkynes using copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This method is known for its efficiency and functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,2-Oxazol-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
1-(1,2-Oxazol-3-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research has shown its potential as an antifungal agent, with activity comparable to fluconazole.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(1,2-Oxazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of 14-α lanosterol demethylase, an enzyme crucial for fungal cell membrane synthesis . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Fluconazole: A widely used antifungal agent with a similar mechanism of action.
1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol: Another compound with significant antifungal activity.
Uniqueness: 1-(1,2-Oxazol-3-yl)propan-2-ol stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H9NO2 |
|---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
1-(1,2-oxazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C6H9NO2/c1-5(8)4-6-2-3-9-7-6/h2-3,5,8H,4H2,1H3 |
InChI-Schlüssel |
JANDCSHQXICEJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=NOC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



